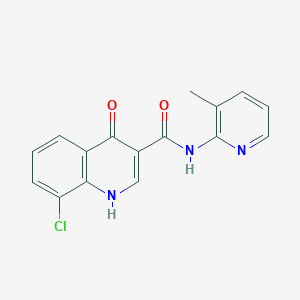![molecular formula C20H14ClF3N6O3 B2496705 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 872594-35-9](/img/structure/B2496705.png)
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazolopyrimidines involves multi-step reactions starting from arylamidines to yield pyrimidinones, followed by transformation into chloropyrimidines, and eventually cyclization to form triazolopyrimidines. These compounds, including variations like triazolo[1,5-c]pyrimidines, have been explored for their mediator release inhibition properties, indicative of potential antiasthma capabilities (Medwid et al., 1990).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as X-ray single crystal diffraction, providing insights into geometrical parameters and intermolecular contacts. These studies contribute to understanding the spatial arrangement and potential interaction sites of triazolopyrimidines (Lahmidi et al., 2019).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a broad spectrum of derivatives with diverse biological activities. For instance, their reactions with chlorocarboxylic acid chlorides at low temperatures yield amides through acylation of the amino group, demonstrating the compounds' reactivity and potential for further modification (Chernyshev et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in various solvents and conditions. These properties are determined by the compound's molecular structure and significantly influence its application in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming derivatives, are essential for exploring the compound's utility in chemical synthesis and pharmaceutical development. The ability to undergo selective alkylation, as demonstrated in related compounds, highlights the versatility and potential for creating novel molecules with desired biological activities (Islam et al., 2008).
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Compounds with similar triazolopyrimidinyl and acetamide groups have been synthesized for various medicinal chemistry applications. For instance, triazolo[1,5-c]pyrimidines have been studied as potential antiasthma agents due to their activity as mediator release inhibitors in the human basophil histamine release assay (Medwid et al., 1990). Additionally, novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography, highlighting their importance in diagnostic research (Dollé et al., 2008).
Antitumor Activity
The triazolopyrimidine core has also been identified in compounds with antitumor activities. For example, TTI-237, a microtubule-active compound with a novel structure, has demonstrated in vivo antitumor activity in various human cancer xenograft models (Beyer et al., 2008). This highlights the potential therapeutic applications of triazolopyrimidine derivatives in cancer treatment.
Antimicrobial Activity
Research on pyrimidine derivatives has also revealed their antimicrobial properties. Synthesized pyrimidine-triazole derivatives have been investigated for their antimicrobial activity against selected bacterial and fungal strains, showcasing their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Synthesis of Novel Derivatives
The chemical synthesis of novel derivatives containing the triazolopyrimidine scaffold is of interest for developing new therapeutic agents. For instance, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines via Suzuki coupling has been explored for their anticancer and antimicrobial activities (Kumar et al., 2019).
properties
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N6O3/c1-11-2-5-13(8-15(11)21)30-18-17(27-28-30)19(32)29(10-25-18)9-16(31)26-12-3-6-14(7-4-12)33-20(22,23)24/h2-8,10H,9H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFSRAIWRPIDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)
![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)
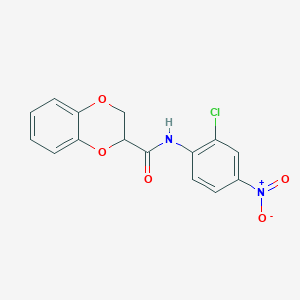
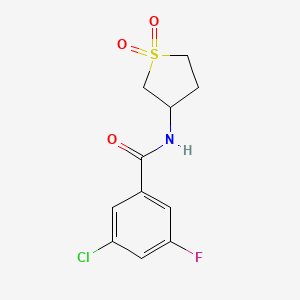
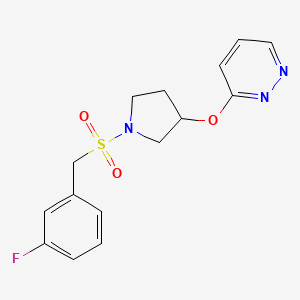
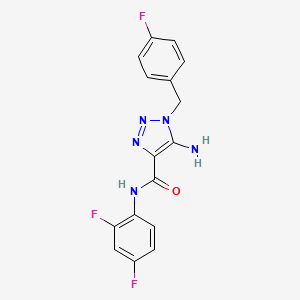
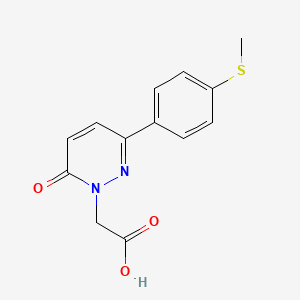
![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
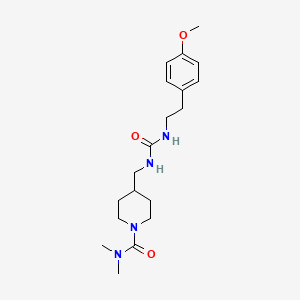
![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)
![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)
